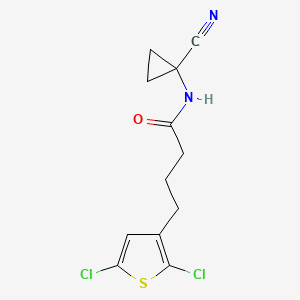

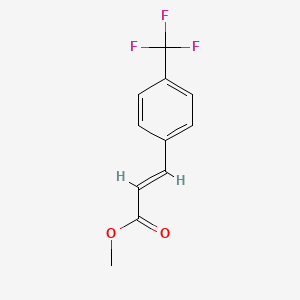

![molecular formula C22H15FN2O2S B2629209 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-19-5](/img/structure/B2629209.png)

2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Fluorescent Sensors Development

Research has shown that benzimidazole and benzothiazole conjugates, similar in structure to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, can act as fluorescent sensors for metal ions like Al3+ and Zn2+. These molecules demonstrate significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive detection tools (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Anticancer Activity

Compounds with a structure similar to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. Some of these compounds have demonstrated promising anticancer activities, with certain derivatives showing higher activity than reference drugs in inhibiting various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Crystal Structure Analysis

The crystal structures of 1,3,4-thiadiazole derivatives, closely related to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been investigated. This research provides insights into the molecular geometry and stabilization mechanisms through various interactions, contributing to the understanding of how such compounds interact at the molecular level (Panini, Mohan, Gangwar, Sankolli, & Chopra, 2013).

Antimicrobial Agents

Studies have shown that thiazole derivatives, structurally similar to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, can act as potent antimicrobial agents. Some of these compounds have exhibited significant inhibitory effects against various pathogenic strains, surpassing the efficacy of reference drugs in certain cases (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Synthesis and Evaluation for Medical Imaging

Research has been conducted on the synthesis and evaluation of thiazole derivatives for potential use in medical imaging, particularly PET imaging of brain receptors. These studies highlight the potential of such compounds in diagnosing and understanding various neuropsychiatric disorders (Xu, Zanotti-Fregonara, Zoghbi, Gladding, Woock, Innis, & Pike, 2013).

Chemosensor Development

Compounds structurally related to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been explored for their use as chemosensors. Studies utilizing DFT/TDDFT methods have investigated the mechanisms underlying their sensing capabilities, particularly for detecting specific chemical species (Chen, Zhou, Zhao, & Chu, 2014).

High-Performance Polymer Development

Research has also focused on the synthesis of high-performance polymers using fluorinated phthalazinone monomers, which are structurally related to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. These polymers have potential applications in engineering plastics and membrane materials due to their distinguished thermal properties and good solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2S/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-28-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDBEXXWBGTJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2629141.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2629142.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2629143.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629145.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2629146.png)